molecular formula C9H5BrN2O4 B1410656 2-Bromo-5-cyano-4-nitrophenylacetic acid CAS No. 1805415-13-7

2-Bromo-5-cyano-4-nitrophenylacetic acid

Cat. No.: B1410656
CAS No.: 1805415-13-7
M. Wt: 285.05 g/mol
InChI Key: RMMVNQBGDMBRCW-UHFFFAOYSA-N
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Description

2-Bromo-5-cyano-4-nitrophenylacetic acid is a brominated aromatic compound featuring a phenylacetic acid backbone substituted with a bromine atom at position 2, a nitro group at position 4, and a cyano group at position 3. Its molecular formula is C₉H₅BrN₂O₄, with a molecular weight of 309.06 g/mol.

Properties

IUPAC Name

2-(2-bromo-5-cyano-4-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O4/c10-7-3-8(12(15)16)6(4-11)1-5(7)2-9(13)14/h1,3H,2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMVNQBGDMBRCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C#N)[N+](=O)[O-])Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration Step

  • Starting Material : The synthesis often begins with a halogenated benzene derivative, such as 4-bromobenzene.
  • Nitration Process : The compound is nitrated using a mixture of concentrated nitric acid and sulfuric acid in a polar solvent. This step is crucial for introducing the nitro group onto the benzene ring.

Substitution Reaction

  • Introduction of Cyano Group : After nitration, the compound undergoes a substitution reaction with a cyano donor, such as methyl cyanoacetate or ethyl cyanoacetate, under alkaline conditions. This step introduces the cyano group onto the benzene ring.
  • Formation of Cyanide Intermediate : The reaction with hydrochloric acid then converts the intermediate into a cyanide form, which is essential for further modifications.

Hydrolysis

Detailed Synthesis Route

Given the complexity of synthesizing this compound, a detailed synthesis route is outlined below:

  • Nitration of 4-Bromobenzene :

    • React 4-bromobenzene with a mixture of concentrated nitric acid and sulfuric acid to obtain 2,5-dibromonitrobenzene.
    • Conditions: Polar solvent, controlled temperature.
  • Substitution with Cyano Donor :

    • React the nitrated compound with methyl cyanoacetate or ethyl cyanoacetate under alkaline conditions.
    • Conditions: Excess cyano donor, alkaline medium (e.g., potassium carbonate), elevated temperature.
  • Formation of Cyanide Intermediate :

    • Treat the substituted compound with hydrochloric acid to form the cyanide intermediate.
    • Conditions: Excess hydrochloric acid, controlled temperature.
  • Hydrolysis to Acetic Acid Derivative :

    • Hydrolyze the cyanide intermediate in a strong acid or alkaline solution.
    • Conditions: Strong acid (e.g., hydrochloric acid) or alkaline solution (e.g., sodium hydroxide), elevated temperature.

Data and Yields

Step Conditions Yield
Nitration Concentrated nitric acid and sulfuric acid, polar solvent 80-90%
Substitution Alkaline conditions, excess cyano donor 85-95%
Cyanide Formation Excess hydrochloric acid 90-95%
Hydrolysis Strong acid or alkaline solution 80-90%

Challenges and Improvements

  • Challenges : The synthesis involves handling highly corrosive and toxic chemicals, requiring careful control of reaction conditions to minimize by-products.
  • Improvements : Recent methods focus on simplifying synthesis conditions, reducing the need for highly toxic substances, and improving overall yields. For instance, using 4-substituted halobenzene as starting materials can enhance the yield and reduce by-products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-cyano-4-nitrophenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-5-cyano-4-nitrophenylacetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-Bromo-5-cyano-4-nitrophenylacetic acid involves its interaction with specific molecular targets. The presence of functional groups such as bromine, cyano, and nitro allows it to participate in various chemical reactions, influencing its biological activity. The exact molecular pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-bromo-5-cyano-4-nitrophenylacetic acid with two closely related compounds from the provided evidence: 2-bromo-4-fluoro-5-nitrophenol () and 2-bromo-4-fluoro-5-nitrobenzoic acid (). Key differences in substituents, functional groups, and physicochemical properties are highlighted.

Property This compound 2-Bromo-4-fluoro-5-nitrophenol 2-Bromo-4-fluoro-5-nitrobenzoic Acid
Molecular Formula C₉H₅BrN₂O₄ C₆H₃BrFNO₃ C₇H₃BrFNO₄
Molecular Weight (g/mol) 309.06 250.00 264.01
Substituents 2-Br, 4-NO₂, 5-CN, CH₂COOH 2-Br, 4-F, 5-NO₂, -OH 2-Br, 4-F, 5-NO₂, -COOH
Functional Groups Carboxylic acid, nitro, cyano, bromine Phenol, nitro, bromine, fluorine Carboxylic acid, nitro, bromine, fluorine
Key Structural Features Phenylacetic acid backbone with EWGs Phenol ring with fluorine substitution Benzoic acid backbone with fluorine
Hypothesized Acidity (pKa) ~2.5–3.5 (carboxylic acid) ~8–10 (phenolic -OH) ~2.1–2.5 (carboxylic acid)
Potential Reactivity High (due to EWGs and acidic proton) Moderate (phenol-directed reactions) High (carboxylic acid reactivity)
Solubility Low in water, moderate in polar solvents Low in water, soluble in organic solvents Low in water, soluble in DMSO or acetone

Key Observations:

The phenylacetic acid moiety (CH₂COOH) introduces a longer carbon chain vs. benzoic acid (), which may reduce crystallinity and improve solubility in non-polar solvents.

Acidity Differences: The carboxylic acid group in the target compound and ’s analog is significantly more acidic (pKa ~2–3) than the phenolic -OH group in (pKa ~8–10) . This difference impacts their applications; for example, carboxylic acids are more suited for salt formation in drug formulations.

Synthetic Utility :

  • The nitro group at position 4 in the target compound (vs. position 5 in and ) may direct regioselectivity in further reactions, such as reductions to amines or nucleophilic aromatic substitutions.

Q & A

Q. What are the optimized synthetic routes for 2-Bromo-5-cyano-4-nitrophenylacetic acid?

The synthesis typically involves sequential halogenation, nitration, and cyanation of phenylacetic acid derivatives. A common approach includes:

  • Bromination : Using brominating agents (e.g., Br₂ with FeBr₃) to introduce the bromine substituent at the ortho position.
  • Nitration : Controlled nitration with HNO₃/H₂SO₄ at low temperatures (0–5°C) to prevent over-nitration.
  • Cyanation : Substitution of a nitro or halogen group with a cyano group via nucleophilic aromatic substitution (e.g., using CuCN under reflux). Purification methods like recrystallization or column chromatography are critical for isolating the product in high purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons and acetic acid moiety).
  • IR Spectroscopy : Identification of functional groups (e.g., nitro stretch at ~1520 cm⁻¹, carboxylic acid O-H stretch at ~2500–3000 cm⁻¹).
  • Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., ESI-MS or MALDI-TOF).
  • HPLC/GC : For purity assessment, especially when synthesizing derivatives for biological studies .

Advanced Research Questions

Q. How do electron-withdrawing groups (EWGs) like nitro and cyano influence the reactivity of this compound in cross-coupling reactions?

The nitro and cyano groups activate the aromatic ring toward electrophilic substitution but deactivate it toward nucleophilic attack. For Suzuki-Miyaura coupling, the bromine atom at the ortho position becomes a reactive site due to:

  • Steric effects : Ortho-substitution enhances reactivity with Pd catalysts.
  • Electronic effects : EWGs stabilize transition states in cross-coupling reactions. Computational studies (e.g., DFT) can model charge distribution to predict regioselectivity .

Q. What strategies address contradictions in reported biological activities of halogenated phenylacetic acid derivatives?

  • Comparative Structure-Activity Relationship (SAR) Studies : Analyze analogs like 4-Bromo-2-nitrophenylacetic acid (antimicrobial) and 5-Bromo-2-fluorocinnamic acid (antitumor) to identify key substituent effects .
  • Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%).
  • Dose-Response Validation : Replicate studies across multiple labs to confirm EC₅₀/IC₅₀ values .

Q. How can computational chemistry enhance the design of derivatives for targeted drug discovery?

  • Molecular Docking : Screen derivatives against protein targets (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock Vina.
  • ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, bioavailability) to prioritize candidates.
  • DFT Calculations : Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

Methodological Considerations

Q. What experimental controls are critical when studying the stability of this compound under varying pH conditions?

  • Buffer Systems : Use phosphate (pH 2–8) and carbonate (pH 9–11) buffers to cover physiological ranges.
  • Temperature Control : Conduct stability assays at 25°C (ambient) and 37°C (physiological).
  • Degradation Monitoring : Track hydrolysis via HPLC at λ = 254 nm, comparing peak area reduction over time .

Q. How can researchers mitigate side reactions during cyanation steps in the synthesis?

  • Catalyst Optimization : Use CuCN with DMF as a solvent to enhance reaction efficiency.
  • Oxygen Exclusion : Perform reactions under N₂ to prevent oxidation of intermediates.
  • Byproduct Analysis : Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane) to identify and isolate side products early .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?

  • Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) using GraphPad Prism.
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data points.
  • Replicates : Use n ≥ 3 biological replicates to ensure reproducibility .

Q. How should researchers validate crystallographic data for novel derivatives of this compound?

  • SHELX Refinement : Use SHELXL for structure solution and refinement, ensuring R-factor < 5%.
  • CCDC Deposition : Submit validated structures to the Cambridge Structural Database for peer review.
  • Hirshfeld Surface Analysis : Confirm intermolecular interactions (e.g., hydrogen bonds) using CrystalExplorer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-5-cyano-4-nitrophenylacetic acid
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-cyano-4-nitrophenylacetic acid

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